3-Ethylisoquinoline

Lipophilicity LogP Drug-likeness

3-Ethylisoquinoline (CAS 102878-59-1) is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family, featuring an ethyl substituent at the 3-position of the bicyclic benzopyridine scaffold. With a molecular formula of C11H11N, molecular weight of 157.21 g/mol, a predicted LogP of 2.95, and a predicted pKa of 5.63, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
CAS No. 102878-59-1
Cat. No. B176333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylisoquinoline
CAS102878-59-1
Synonyms3-Ethylisoquinoline
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2C=N1
InChIInChI=1S/C11H11N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,2H2,1H3
InChIKeyCWXOIKGMLUJEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylisoquinoline (CAS 102878-59-1) Procurement Guide: Physicochemical and Synthetic Baseline for Research Sourcing


3-Ethylisoquinoline (CAS 102878-59-1) is a nitrogen-containing heterocyclic compound belonging to the isoquinoline family, featuring an ethyl substituent at the 3-position of the bicyclic benzopyridine scaffold . With a molecular formula of C11H11N, molecular weight of 157.21 g/mol, a predicted LogP of 2.95, and a predicted pKa of 5.63, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . As a 3-alkylisoquinoline, it occupies a specific niche among isoquinoline derivatives where the position and length of the alkyl chain critically influence lipophilicity, basicity, and downstream biological activity profiles .

Why 3-Ethylisoquinoline Cannot Be Replaced by Generic Isoquinoline or Other 3-Alkyl Analogs


Substituting 3-ethylisoquinoline with unsubstituted isoquinoline or 3-methylisoquinoline in a research or synthetic protocol is not inconsequential. The ethyl group at the 3-position introduces a specific combination of steric and electronic effects that are absent in the parent isoquinoline and quantitatively distinct from the methyl analog. The LogP increases by approximately 0.87 log units relative to isoquinoline (2.95 vs. 2.08) , representing a roughly 7.4-fold increase in octanol-water partition coefficient that directly impacts membrane permeability, protein binding, and chromatographic retention time. In biological systems, extension of the 3-alkyl chain from methyl to ethyl has been shown to alter enzyme inhibitory potency—for example, 3-ethyl-1,2,3,4-tetrahydroisoquinoline (THIQ) exhibits diminished phenylethanolamine N-methyltransferase (PNMT) inhibition compared to 3-methyl-THIQ, demonstrating that even a single methylene unit difference can shift pharmacological activity [1]. Furthermore, the isoquinoline scaffold is more basic than its quinoline isomer, and this basicity is modulated by the 3-ethyl substituent, affecting ionization state at physiological pH and thus target engagement [2].

Quantitative Differentiation Evidence: 3-Ethylisoquinoline vs. Closest Analogs and Alternatives


Lipophilicity (LogP) Advantage Over Parent Isoquinoline: 7.4-Fold Higher Partition Coefficient

3-Ethylisoquinoline exhibits a predicted LogP of 2.95 (ACD/Labs Percepta), compared to isoquinoline's measured LogP of 2.08 . This represents a ΔLogP of +0.87, corresponding to an approximately 7.4-fold higher octanol-water partition coefficient. Among 3-alkylisoquinoline analogs, the LogP scales with alkyl chain length: 3-methylisoquinoline LogP is 2.54, 3-ethylisoquinoline LogP is 2.95, and 3-phenylisoquinoline LogP is 3.90 [1]. The ethyl substituent thus provides an intermediate lipophilicity that balances membrane permeability against excessive hydrophobic binding.

Lipophilicity LogP Drug-likeness Membrane permeability

Basicity (pKa) Scaffold Differentiation: Isoquinoline vs. Quinoline Core

3-Ethylisoquinoline has a predicted pKa of 5.63 ± 0.30, whereas its direct quinoline counterpart, 3-ethylquinoline, has a predicted pKa of 5.20 ± 0.11 [1]. This ΔpKa of approximately 0.43 units means that at pH 7.4, 3-ethylisoquinoline is approximately 2.7-fold less ionized than 3-ethylquinoline. The higher basicity of the isoquinoline scaffold is well-established: isoquinoline (pKa 5.42) is a stronger base than quinoline (pKa 5.14) due to the different position of the nitrogen atom in the bicyclic system [2].

pKa Basicity Ionization state Scaffold selection

CYP2A5 Inhibition: Class-Level CYP Interaction Potential of 3-Alkylisoquinolines

While direct CYP inhibition data for 3-ethylisoquinoline are absent from public databases, the closest structural analog—3-methylisoquinoline—has been experimentally tested against mouse CYP2A5, showing an IC50 of 4.80 × 10^3 nM (4.8 μM) [1]. This value indicates weak CYP2A5 inhibition. In a broader study of plant isoquinoline alkaloids, the majority of tested isoquinolines inhibited CYP3A4 (30/36 with at least moderate potency) and CYP2D6, while CYP2A6 was not significantly inhibited by any of the tested alkaloids [2]. The 3-ethyl substituent, being bulkier and more lipophilic than the 3-methyl group, may alter CYP isoform selectivity, but this remains a class-level inference until directly measured.

Cytochrome P450 CYP2A5 Drug-drug interaction Hepatic metabolism

PNMT Inhibitory Activity: 3-Ethyl vs. 3-Methyl Substituent in Tetrahydroisoquinoline Series

In a direct structure-activity relationship (SAR) study by Grunewald et al. (1988), 3-ethyl-1,2,3,4-tetrahydroisoquinoline (3-ethyl-THIQ) was synthesized and evaluated alongside 3-methyl-THIQ as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis [1]. The study found that extension of the methyl side chain by a single methylene unit (to ethyl) resulted in diminished PNMT inhibitory potency, suggesting that the PNMT active site is spatially intolerant of substituents larger than methyl at the 3-position. While 3-ethylisoquinoline (aromatic) differs from 3-ethyl-THIQ (partially saturated), the steric principle is consistent: the 3-ethyl group creates a steric profile that can either enhance or diminish target binding depending on the specific pocket architecture.

PNMT inhibition Structure-activity relationship 3-Alkyl substitution Epinephrine biosynthesis

Analgesic Activity SAR: Ethyl Superior to Methyl at 3-Position in Drotaverine Analog Series

Mikhailovskii et al. (2021) synthesized and tested a series of 3,3-dialkyl-substituted drotaverine analogs for analgesic activity in the acetic-acid-induced writhing test [1]. The structure-activity relationship analysis explicitly demonstrated that the analgesic effect increased upon substitution of ethyl for methyl groups at the isoquinoline 3-position (R2 radical). The most active compound, bearing R2 = Et (ethyl), inhibited acetic-acid-induced cramps by 71.01%. This finding establishes that, within the 3,3-dialkylisoquinoline chemotype, the ethyl substituent confers superior in vivo analgesic efficacy compared to the methyl substituent.

Analgesic activity 3,3-Dialkylisoquinoline Drotaverine analogs Antispasmodic

Boiling Point and Purification Profile: Distillation Advantage Over Lower Homologs

3-Ethylisoquinoline has a boiling point of 268.8 ± 9.0 °C at 760 mmHg, which is 25.8 °C higher than isoquinoline (243.2 °C) and 17.8 °C higher than 3-methylisoquinoline (251 °C) . This elevated boiling point provides a wider thermal window for fractional distillation, potentially enabling better separation from lower-boiling impurities. Conversely, the boiling point is substantially lower than that of 3-phenylisoquinoline (expected >350 °C), maintaining practical distillability for laboratory-scale purification.

Boiling point Purification Distillation Process chemistry

Optimal Procurement and Application Scenarios for 3-Ethylisoquinoline Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Scaffold for Analgesic and Antispasmodic Agents

Based on the SAR evidence from the drotaverine analog series, 3-ethylisoquinoline is the preferred 3-alkylisoquinoline scaffold for programs targeting analgesic or antispasmodic activity [1]. The ethyl group at the 3-position provides superior in vivo efficacy (71.01% cramp inhibition) compared to the methyl-substituted analogs. Procurement of 3-ethylisoquinoline over 3-methylisoquinoline is recommended for medicinal chemistry teams initiating structure-activity relationship studies in this therapeutic area.

Chemical Biology: Tool Compound Design Requiring Intermediate Lipophilicity and Membrane Permeability

With a LogP of 2.95, 3-ethylisoquinoline occupies a 'sweet spot' between the hydrophilic isoquinoline (LogP 2.08) and the highly lipophilic 3-phenylisoquinoline (LogP 3.90), as documented in lipophilicity comparison studies . This intermediate lipophilicity is ideal for designing cell-permeable probe molecules where excessive hydrophobicity would lead to non-specific protein binding and poor solubility. Research groups developing fluorescent probes, photoaffinity labels, or cellular target engagement assays should preferentially source 3-ethylisoquinoline when a balanced LogP profile is required.

Process Chemistry: Scalable Synthesis via Distillation-Compatible Intermediate

The boiling point of 3-ethylisoquinoline (268.8 °C) provides a practical 25.6 °C margin over isoquinoline (243.2 °C) and 17.8 °C over 3-methylisoquinoline (251 °C) for fractional distillation-based purification . Process chemists scaling up isoquinoline-based syntheses should select 3-ethylisoquinoline when distillation is the preferred purification method, as the elevated boiling point enables better separation from lower-boiling impurities and starting materials.

Enzymology: PNMT Selectivity Profiling Using 3-Ethyl Substituent Steric Penalty

The PNMT inhibitory SAR established by Grunewald et al. demonstrates that the 3-ethyl substituent imposes a steric penalty at the PNMT active site relative to the 3-methyl analog, resulting in diminished inhibitory potency [2]. Researchers designing selective enzyme inhibitors can exploit this property: 3-ethylisoquinoline-based compounds may exhibit improved selectivity against PNMT compared to 3-methylisoquinoline-based analogs, making 3-ethylisoquinoline the building block of choice for programs where PNMT off-target activity must be minimized.

Quote Request

Request a Quote for 3-Ethylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.